molecular formula C15H14O2 B2502051 4-[(E)-2-(3-methoxyphenyl)vinyl]phenol CAS No. 128294-46-2; 190182-38-8

4-[(E)-2-(3-methoxyphenyl)vinyl]phenol

Cat. No. B2502051
CAS RN: 128294-46-2; 190182-38-8
M. Wt: 226.275
InChI Key: ZVJLZUWCAUTTBS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(3-methoxyphenyl)vinyl]phenol is a natural product found in Plagiochila stephensoniana with data available.

Scientific Research Applications

Polymer Synthesis and Properties

  • Bio-Based Functional Styrene Monomers : 4-Vinylguaiacol, derived from naturally occurring ferulic acid, is used for synthesizing bio-based polymers with controlled molecular weights through controlled radical polymerization. These polymers exhibit phenolic functions and are synthesized with high yields using protective groups like acetyl and tert-butyldimethylsilyl (Takeshima, Satoh, & Kamigaito, 2017).

Chemical Synthesis and Reactions

  • Intramolecular Anodic Carbon−Carbon Bond Formation : The compound is utilized in the anodic oxidation of a series of 4-(2-alkenylaryl)phenols, leading to the synthesis of spiro dienones. This process involves a novel synthetic route and yields various compounds with methoxy groups (Swenton et al., 1996).

Antioxidant Properties

  • Antioxidant Properties of Derivatives : Compounds like 4-vinylphenol, 4-vinylguaiacol, and others prepared by decarboxylation of hydroxycinnamic acids, exhibit antioxidant activity in different media, with varying effectiveness based on the medium and structural properties (Terpinc et al., 2011).

Wine Aroma and Fermentation

  • Synthesis by Saccharomyces cerevisiae in Wines : Vinylphenols like 4-vinylphenol and 4-vinylguaiacol, synthesized by Saccharomyces cerevisiae during alcoholic fermentation, influence the aroma of wines. These compounds can impart a 'phenolic' characteristic to white wines beyond certain concentrations (Chatonnet et al., 1993).

Bioremediation and Environmental Applications

  • Role in Bioremediation : In bioremediation, a laccase from Fusarium incarnatum UC-14 was used in a reverse micelles system for the degradation of Bisphenol A, a hydrophobic environmental pollutant. This system showed significant degradation of Bisphenol A, indicating its potential in environmental applications (Chhaya & Gupte, 2013).

properties

IUPAC Name

4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11,16H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJLZUWCAUTTBS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(3-methoxyphenyl)vinyl]phenol

CAS RN

190182-38-8
Record name 4-[2-(3-methoxyphenyl)ethenyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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